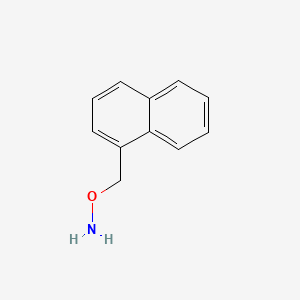

O-(naphthalen-1-ylmethyl)hydroxylamine

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

O-(naphthalen-1-ylmethyl)hydroxylamine can be synthesized through several methods. One common synthetic route involves the reaction of naphthalen-1-ylmethanol with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound may involve bulk manufacturing processes. These processes often utilize large-scale reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

O-(naphthalen-1-ylmethyl)hydroxylamine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form naphthalen-1-ylmethyl nitroso derivatives.

Reduction: It can be reduced to form naphthalen-1-ylmethylamine.

Substitution: This compound can participate in nucleophilic substitution reactions, where the hydroxylamine group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like halides, thiols, and amines can be used under mild to moderate conditions.

Major Products Formed

Oxidation: Naphthalen-1-ylmethyl nitroso derivatives.

Reduction: Naphthalen-1-ylmethylamine.

Substitution: Various substituted naphthalen-1-ylmethyl derivatives depending on the nucleophile used.

Scientific Research Applications

O-(naphthalen-1-ylmethyl)hydroxylamine has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: This compound is studied for its potential role in biological systems, including its interactions with enzymes and proteins.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of novel drugs.

Industry: This compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of O-(naphthalen-1-ylmethyl)hydroxylamine involves its interaction with specific molecular targets. In biological systems, it can interact with enzymes and proteins, potentially inhibiting or modifying their activity. The exact pathways and molecular targets are still under investigation, but it is believed that the hydroxylamine group plays a crucial role in these interactions .

Comparison with Similar Compounds

Similar Compounds

Naphthalen-1-ylmethylamine: Similar structure but lacks the hydroxylamine group.

Naphthalen-1-ylmethanol: Contains a hydroxyl group instead of a hydroxylamine group.

Naphthalen-1-ylmethyl nitroso derivatives: Formed through the oxidation of O-(naphthalen-1-ylmethyl)hydroxylamine.

Uniqueness

This compound is unique due to the presence of the hydroxylamine group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research applications and distinguishes it from other similar compounds .

Biological Activity

O-(naphthalen-1-ylmethyl)hydroxylamine is an organic compound characterized by a hydroxylamine functional group attached to a naphthalene moiety. Its chemical formula is . This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and organic synthesis. Below, we explore its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.

The unique structure of this compound influences its reactivity and biological activity. Hydroxylamines are known for their ability to form various derivatives and participate in diverse chemical reactions:

- Oxidation : Can yield naphthalen-1-ylmethyl nitroso derivatives.

- Reduction : Can be reduced to naphthalen-1-ylmethylamine.

- Substitution : Engages in nucleophilic substitution reactions.

These reactions can be catalyzed by common reagents such as potassium permanganate for oxidation and lithium aluminum hydride for reduction.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. It is believed that the hydroxylamine group plays a crucial role in these interactions, potentially inhibiting or modifying the activity of enzymes and proteins. However, detailed pathways and molecular targets are still under investigation.

Pharmacological Properties

Research indicates that this compound exhibits several pharmacological properties:

- Antioxidant Activity : Hydroxylamines are known to scavenge free radicals, which may contribute to their potential as therapeutic agents.

- Enzyme Inhibition : Similar compounds have shown promise as inhibitors of enzymes like indoleamine 2,3-dioxygenase (IDO1), which is a target in cancer therapy due to its role in immune suppression .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| O-benzylhydroxylamine | Benzene ring instead of naphthalene | Strong IDO1 inhibition properties |

| N-naphthyloxyamine | Naphthalene attached via nitrogen | Different reactivity due to nitrogen linkage |

| O-(phenylethyl)hydroxylamine | Ethylene bridge between phenol and N | More sterically hindered than naphthalene |

| O-methylhydroxylamine | Methyl group instead of naphthalene | Simpler structure with less steric bulk |

Case Studies and Research Findings

Several studies have investigated the biological activity of hydroxylamines, including this compound. Here are notable findings:

- Antitumor Activity : A study on hydroxylamines indicated that certain derivatives could inhibit tumor growth by targeting IDO1, suggesting potential applications for this compound in cancer therapy .

- Cellular Studies : Research has shown that compounds with similar structures exhibit significant cellular activity with low toxicity levels, making them attractive candidates for drug development .

- Synthetic Applications : The compound serves as an intermediate in synthesizing more complex organic molecules, highlighting its utility in medicinal chemistry.

Properties

IUPAC Name |

O-(naphthalen-1-ylmethyl)hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO/c12-13-8-10-6-3-5-9-4-1-2-7-11(9)10/h1-7H,8,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXJCAPBAUZWSBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2CON | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20566911 | |

| Record name | O-[(Naphthalen-1-yl)methyl]hydroxylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20566911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54484-68-3 | |

| Record name | O-[(Naphthalen-1-yl)methyl]hydroxylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20566911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.